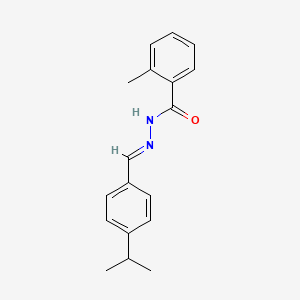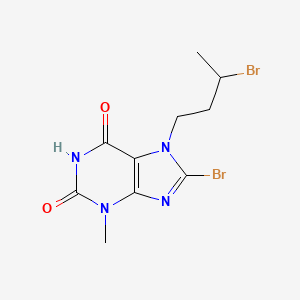![molecular formula C27H22N2O6 B2919394 ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114648-18-8](/img/structure/B2919394.png)
ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a benzodioxole moiety, and a carbamoylmethoxy group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzodioxole moiety, and the attachment of the carbamoylmethoxy group. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Attachment of the Carbamoylmethoxy Group: The carbamoylmethoxy group can be attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with a suitable carbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.
Applications De Recherche Scientifique
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in signal transduction pathways and cellular responses.
Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells, thereby inhibiting their growth and proliferation.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities, including anticancer and antiviral properties.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety, known for their potential therapeutic applications and unique chemical properties.
Quinoline Derivatives: Other quinoline-based compounds, which are widely studied for their medicinal and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-32-27(31)18-8-10-21-20(12-18)24(14-22(29-21)17-6-4-3-5-7-17)33-15-26(30)28-19-9-11-23-25(13-19)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTAUHXMOCUBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzene-1-sulfonohydrazide](/img/structure/B2919312.png)
![(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
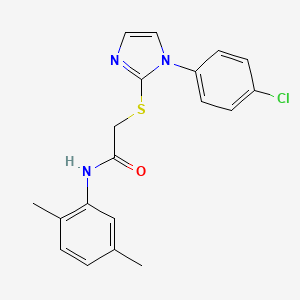
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
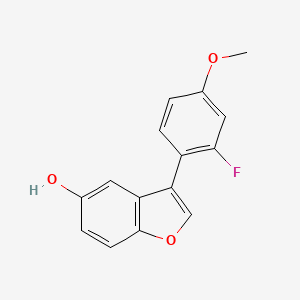
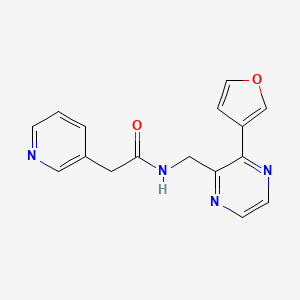
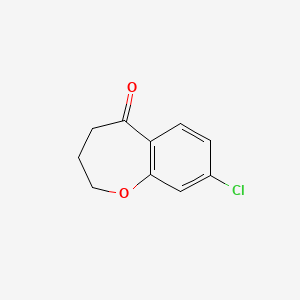
![N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide](/img/structure/B2919325.png)
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2919326.png)

